(R)-2-(3,6-Dioxopiperazin-2-yl)acetic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(3,6-Dioxopiperazin-2-yl)acetic Acid is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperazine ring with two ketone groups and an acetic acid moiety, which contribute to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(3,6-Dioxopiperazin-2-yl)acetic Acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable diamine with a diacid or its derivatives to form the piperazine ring, followed by oxidation to introduce the ketone groups. The acetic acid moiety can be introduced through subsequent reactions involving carboxylation or ester hydrolysis.
Industrial Production Methods
Industrial production of ®-2-(3,6-Dioxopiperazin-2-yl)acetic Acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
®-2-(3,6-Dioxopiperazin-2-yl)acetic Acid can undergo various chemical reactions, including:
Oxidation: The ketone groups can be further oxidized to carboxylic acids under strong oxidizing conditions.
Reduction: The ketone groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The acetic acid moiety can participate in substitution reactions, forming esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alcohols or amines in the presence of acid catalysts for esterification or amidation.
Major Products
Oxidation: Formation of dicarboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of esters or amides depending on the reagents used.
Scientific Research Applications
®-2-(3,6-Dioxopiperazin-2-yl)acetic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-2-(3,6-Dioxopiperazin-2-yl)acetic Acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering membrane integrity. The exact mechanism can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
®-2-(3,6-Dioxopiperazin-2-yl)acetic Acid is unique due to its specific functional groups and stereochemistry, which confer distinct reactivity and potential applications compared to other similar compounds. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C6H8N2O4 |
---|---|
Molecular Weight |
172.14 g/mol |
IUPAC Name |
2-[(2R)-3,6-dioxopiperazin-2-yl]acetic acid |
InChI |
InChI=1S/C6H8N2O4/c9-4-2-7-6(12)3(8-4)1-5(10)11/h3H,1-2H2,(H,7,12)(H,8,9)(H,10,11)/t3-/m1/s1 |
InChI Key |
STTIAONCINEOLF-GSVOUGTGSA-N |
Isomeric SMILES |
C1C(=O)N[C@@H](C(=O)N1)CC(=O)O |
Canonical SMILES |
C1C(=O)NC(C(=O)N1)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.